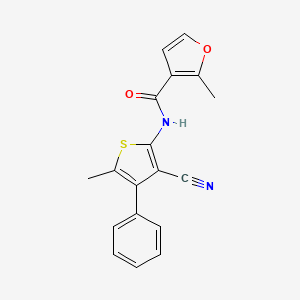![molecular formula C16H24N2O3S B4843890 N-ethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4843890.png)
N-ethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide
Übersicht
Beschreibung
N-ethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, also known as MS-275, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. MS-275 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation.
Wirkmechanismus
N-ethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide inhibits HDACs by binding to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to the relaxation of chromatin structure and the activation of gene expression. N-ethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has been shown to selectively target class I HDACs, which are overexpressed in cancer cells.
Biochemical and Physiological Effects
N-ethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-ethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study in vitro and in vivo. It has been extensively studied in preclinical and clinical trials, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, N-ethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has limitations as well. It has been shown to have limited efficacy in some cancer types and may have off-target effects on other enzymes.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide. One area of research is the development of combination therapies with other anti-cancer agents to enhance its efficacy. Another area of research is the identification of biomarkers that can predict response to N-ethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, allowing for personalized treatment strategies. Additionally, there is potential for the development of N-ethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide analogs with improved pharmacokinetic and pharmacodynamic properties.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDACs, leading to the reactivation of tumor suppressor genes and the downregulation of oncogenes. N-ethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-ethyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-4-18(22(3,20)21)15-7-5-14(6-8-15)16(19)17-11-9-13(2)10-12-17/h5-8,13H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAOXXMYQBKDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-ethoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4843812.png)
![N-(3-methoxypropyl)-2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B4843818.png)
![N-[({3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B4843832.png)
![5-[4-(benzyloxy)benzylidene]-2-(4-ethyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4843847.png)
![N-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4843852.png)
![propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4843857.png)
![2-[2-(benzylthio)-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B4843861.png)
![4-allyl-3-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4843864.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4843875.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B4843885.png)

![6-bromo-4-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethylphenyl)quinoline](/img/structure/B4843896.png)
![N-[2-(dimethylamino)ethyl]-3-(phenylthio)propanamide](/img/structure/B4843903.png)
![3-amino-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4843909.png)